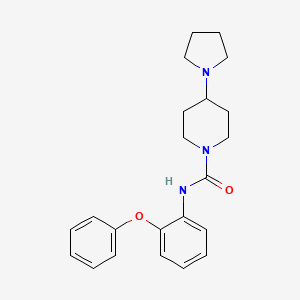![molecular formula C13H17ClN2O2 B7646177 5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ACBC, and it belongs to the class of benzamides. ACBC has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
ACBC has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, ACBC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, ACBC has been studied for its ability to inhibit the growth of cancer cells. ACBC has also been investigated as a potential drug candidate for the treatment of various diseases, including inflammatory bowel disease, diabetes, and obesity.
Wirkmechanismus
The mechanism of action of ACBC is not fully understood, but it is believed to involve the modulation of various signaling pathways. ACBC has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor-kappa B (NF-κB) pathway. These effects may contribute to the anti-inflammatory and anti-cancer properties of ACBC.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ACBC can inhibit the growth of cancer cells and reduce inflammation. ACBC has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have demonstrated that ACBC can improve glucose metabolism and reduce adiposity in animal models of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
ACBC has several advantages for lab experiments, including its ability to modulate multiple signaling pathways and its potential applications in various fields. However, there are also some limitations to using ACBC in lab experiments. For example, the synthesis of ACBC is a complex process that requires specialized equipment and expertise. Additionally, the effects of ACBC may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on ACBC. One area of interest is the development of novel ACBC derivatives with improved potency and selectivity. Another area of interest is the investigation of the effects of ACBC on other signaling pathways and its potential applications in other disease models. Additionally, further studies are needed to fully understand the mechanism of action of ACBC and its potential clinical applications.
Synthesemethoden
The synthesis of ACBC involves the reaction of 2-chloro-5-nitrobenzoic acid with (1R,2R)-2-hydroxycyclohexylamine in the presence of a reducing agent. This reaction leads to the formation of 5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide. The synthesis of ACBC is a complex process that requires careful attention to detail and proper handling of the chemicals involved.
Eigenschaften
IUPAC Name |
5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-6-5-8(15)7-9(10)13(18)16-11-3-1-2-4-12(11)17/h5-7,11-12,17H,1-4,15H2,(H,16,18)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSWMUIYQXWLRM-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC(=C2)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)


![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)

